physicochemical properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid
physicochemical properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted , a novel pyrazole derivative of interest in medicinal chemistry and drug development. In the absence of direct experimental data for this specific molecule, this document establishes a scientifically grounded, predictive framework. By systematically evaluating the structural contributions of the 4-bromo-3,5-dimethyl-1H-pyrazole and succinic acid moieties, and drawing comparisons with structurally related analogs, we delineate the expected characteristics of the title compound. This guide further details the requisite experimental protocols for the empirical determination and validation of these properties, offering a robust roadmap for researchers. The intended audience includes medicinal chemists, pharmacologists, and formulation scientists engaged in the characterization of new chemical entities.
Introduction and Molecular Structure Analysis
The compound 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a heterocyclic dicarboxylic acid. Its structure integrates a substituted pyrazole ring with a succinic acid side chain. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous therapeutic agents. The succinic acid component, a dicarboxylic acid, is a key intermediate in cellular metabolism[1]. The strategic combination of these two moieties suggests a potential for diverse biological interactions and a complex physicochemical profile that warrants detailed investigation.
A critical analysis of the molecular structure reveals several key features that will dictate its physicochemical properties:
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The Pyrazole Core: The 3,5-dimethyl substitution pattern influences the steric and electronic environment of the ring. The nitrogen atoms act as hydrogen bond acceptors, while the aromatic nature of the ring can lead to π-π stacking interactions.
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The Bromo Substituent: The presence of a bromine atom at the 4-position of the pyrazole ring is expected to significantly impact the molecule's lipophilicity, electron density, and potential for halogen bonding.
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The Succinic Acid Moiety: This dicarboxylic acid side chain introduces two ionizable protons, making the molecule acidic and highly polar. It also provides sites for hydrogen bonding and potential salt formation. The stereochemistry at the chiral center where the succinic acid is attached to the pyrazole nitrogen will also be a critical factor in its biological activity and physical properties.
The IUPAC name for this compound is 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted , based on an analysis of its constituent parts and comparison with known analogs such as 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid[2] and non-brominated succinic acid derivatives[3][4].
| Property | Predicted Value/Range | Rationale and Comparative Analysis |
| Molecular Formula | C9H11BrN2O4 | Derived from the chemical structure. |
| Molecular Weight | 307.10 g/mol | Calculated from the molecular formula. |
| Physical Form | Solid | Based on the properties of similar compounds[5]. |
| Melting Point | High | The presence of multiple hydrogen bond donors and acceptors, along with the potential for strong intermolecular interactions due to the dicarboxylic acid, suggests a high melting point. |
| Boiling Point | Decomposes before boiling | Carboxylic acids, particularly dicarboxylic acids, often decompose at high temperatures. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The polar succinic acid moiety will contribute to aqueous solubility, but the lipophilic brominated pyrazole core will limit it. Solubility is expected to be pH-dependent. |
| pKa | pKa1 ≈ 3.5-4.5; pKa2 ≈ 5.0-6.0 | The two carboxylic acid groups will have distinct pKa values. These are estimated based on the pKa of succinic acid (pKa1 = 4.3, pKa2 = 5.6)[1], with potential shifts due to the electron-withdrawing nature of the pyrazole ring. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The bromo-dimethyl-pyrazole portion will increase lipophilicity compared to non-brominated analogs. However, the dicarboxylic acid will significantly decrease the overall LogP. The LogP of the related 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is reported as 1.8[2]. The additional carboxylic acid group in the target molecule will likely result in a slightly lower or comparable LogP value. |
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, a series of standardized experimental protocols should be employed.
Melting Point Determination
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Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. It is a key indicator of purity.
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Methodology (Capillary Method):
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is increased at a slow, controlled rate.
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The temperature range over which the sample melts is recorded.
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Aqueous Solubility Determination
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Principle: The equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature.
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Methodology (Shake-Flask Method):
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An excess of the solid compound is added to a known volume of water in a sealed flask.
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The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
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The suspension is filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.
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pKa Determination
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Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which an ionizable group is 50% ionized.
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Methodology (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa values are determined from the titration curve, corresponding to the pH at the half-equivalence points.
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LogP Determination
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Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
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Methodology (Shake-Flask Method):
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A known amount of the compound is dissolved in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.
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The concentration of the compound in both the n-octanol and water phases is determined by an appropriate analytical technique (e.g., HPLC-UV).
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The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Visualization of Key Concepts
Molecular Structure and Key Functional Groups
Caption: 2D representation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid.
Experimental Workflow for Physicochemical Profiling
Caption: A streamlined workflow for the experimental determination of key physicochemical properties.
Discussion and Implications for Drug Development
The predicted suggest a molecule with a balance of lipophilic and hydrophilic character. The acidic nature, conferred by the two carboxylic acid groups, will result in pH-dependent solubility and charge state. This is a critical consideration for its absorption, distribution, metabolism, and excretion (ADME) profile.
The anticipated moderate LogP value suggests that the compound may have reasonable membrane permeability, a desirable trait for oral bioavailability. However, the presence of two ionizable groups could lead to low permeability at physiological pH if the molecule is predominantly in its charged form.
The bromine atom not only influences lipophilicity but can also serve as a handle for further chemical modification or as a potential site for metabolic oxidation.
For formulation development, the dicarboxylic acid functionality offers the opportunity for salt formation with various counterions, which can be a powerful strategy to modulate solubility, dissolution rate, and solid-state properties.
Conclusion
While direct experimental data for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is not yet publicly available, a robust predictive profile has been constructed based on fundamental chemical principles and comparative analysis of structurally related molecules. This technical guide provides a comprehensive overview of its expected physicochemical properties and outlines the necessary experimental protocols for their validation. The insights presented herein will be invaluable for researchers working on the synthesis, characterization, and development of this and similar pyrazole-based compounds for therapeutic applications.
References
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